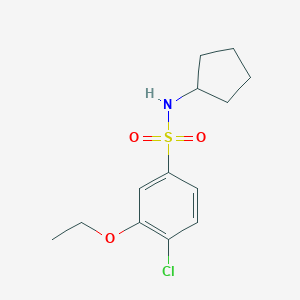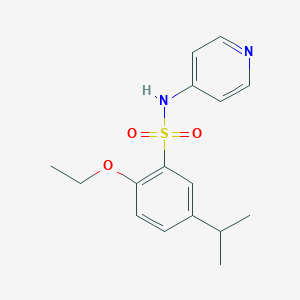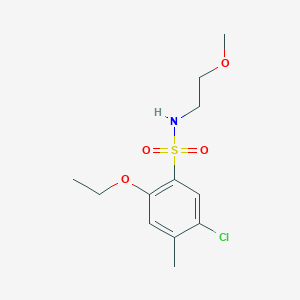![molecular formula C15H15N3O2S B279082 1-[(2,3,4-trimethylphenyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B279082.png)
1-[(2,3,4-trimethylphenyl)sulfonyl]-1H-1,2,3-benzotriazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2,3,4-trimethylphenyl)sulfonyl]-1H-1,2,3-benzotriazole is a chemical compound that belongs to the class of benzotriazole sulfonamides. This compound has gained attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 1-[(2,3,4-trimethylphenyl)sulfonyl]-1H-1,2,3-benzotriazole is not completely understood. However, it is believed that the compound acts as a radical scavenger and inhibits the formation of free radicals. This property makes it useful as an anti-corrosion agent and a UV stabilizer.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of 1-[(2,3,4-trimethylphenyl)sulfonyl]-1H-1,2,3-benzotriazole. However, it has been shown to have low toxicity and does not cause any significant adverse effects in lab experiments.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-[(2,3,4-trimethylphenyl)sulfonyl]-1H-1,2,3-benzotriazole in lab experiments is its high purity and stability. It is also relatively easy to synthesize and can be obtained in good yield. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to work with in aqueous solutions.
Orientations Futures
There are several future directions for research on 1-[(2,3,4-trimethylphenyl)sulfonyl]-1H-1,2,3-benzotriazole. One area of interest is its potential use as a fluorescent probe for the detection of metal ions. Further research is also needed to fully understand the mechanism of action of this compound and its potential applications as an anti-corrosion agent and UV stabilizer. Additionally, there is a need for research on the potential use of this compound in drug delivery systems and as a therapeutic agent.
Méthodes De Synthèse
The synthesis of 1-[(2,3,4-trimethylphenyl)sulfonyl]-1H-1,2,3-benzotriazole involves the reaction of 2,3,4-trimethylbenzenesulfonyl chloride with 1H-1,2,3-benzotriazole in the presence of a base such as triethylamine. The reaction takes place at room temperature and the product is obtained in good yield.
Applications De Recherche Scientifique
1-[(2,3,4-trimethylphenyl)sulfonyl]-1H-1,2,3-benzotriazole has been extensively studied for its potential applications in various fields. It has been shown to have anti-corrosion properties and can be used as a corrosion inhibitor in metal alloys. It has also been studied for its potential use as a UV stabilizer in plastics and polymers. In addition, this compound has shown promising results as a fluorescent probe for the detection of metal ions.
Propriétés
Nom du produit |
1-[(2,3,4-trimethylphenyl)sulfonyl]-1H-1,2,3-benzotriazole |
|---|---|
Formule moléculaire |
C15H15N3O2S |
Poids moléculaire |
301.4 g/mol |
Nom IUPAC |
1-(2,3,4-trimethylphenyl)sulfonylbenzotriazole |
InChI |
InChI=1S/C15H15N3O2S/c1-10-8-9-15(12(3)11(10)2)21(19,20)18-14-7-5-4-6-13(14)16-17-18/h4-9H,1-3H3 |
Clé InChI |
HAAOVWXFBHWGCZ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3N=N2)C)C |
SMILES canonique |
CC1=C(C(=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3N=N2)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[3-(2-Chlorophenyl)acryloyl]-2-hydroxy-2,4,6-cycloheptatrien-1-one](/img/structure/B279000.png)
![4-[3-(2-Hydroxy-3-oxo-1,4,6-cycloheptatrien-1-yl)-3-oxo-1-propenyl]benzonitrile](/img/structure/B279001.png)
![2-Hydroxy-3-[3-(4-chlorophenyl)propenoyl]cyclohepta-2,4,6-triene-1-one](/img/structure/B279002.png)
![2-Hydroxy-3-[3-(4-methylphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one](/img/structure/B279003.png)







![1-[(4-tert-butylphenyl)sulfonyl]-5-methyl-1H-1,2,3-benzotriazole](/img/structure/B279037.png)
![1-[(6,8-dibromo-2-oxo-2H-chromen-3-yl)carbonyl]-4-piperidinecarboxamide](/img/structure/B279038.png)
